(2,2-Dimethylcyclopropyl)methanesulfonamide
Description
(2,2-Dimethylcyclopropyl)methanesulfonamide is a cyclopropane-containing sulfonamide derivative characterized by a methanesulfonamide group attached to a 2,2-dimethylcyclopropyl moiety. The cyclopropane ring introduces significant steric and electronic effects, influencing reactivity, stability, and biological activity .
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2,2-dimethylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)3-5(6)4-10(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |
InChI Key |
MJDKUSNPNQCBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CS(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylcyclopropyl)methanesulfonamide typically involves the reaction of 2,2-dimethylcyclopropylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfonamide product.
Industrial Production Methods
Industrial production of (2,2-Dimethylcyclopropyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving (2,2-Dimethylcyclopropyl)methanesulfonamide include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2,2-Dimethylcyclopropyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting the function of enzymes or altering receptor activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropane Derivatives
(2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl Chloride (CAS 1955548-58-9)
- Molecular Formula : C₅H₇ClF₂O₂S
- Molecular Weight : 204.62 g/mol
- Key Differences :
- Applications : Primarily used as a synthetic intermediate for sulfonamide prodrugs or agrochemicals.
2,2-Dimethylcyclopropyl Cyanide (CAS 5722-11-2)
Methanesulfonamide Derivatives
4′-[1-Hydroxy-2-(Isopropylamino)ethyl]methanesulfonanilide Monohydrochloride (CAS 959-24-0)
- Molecular Formula : C₁₂H₂₀N₂O₃S·HCl
- Molecular Weight : 308.83 g/mol
- Key Differences: Features a phenyl-isopropylaminoethyl substituent instead of a cyclopropane ring. Demonstrated β-adrenergic receptor agonist activity, highlighting the role of bulky substituents in receptor binding .
N-[3-[2-[[(2S)-3-[(1',2'-Dihydro-2'-oxospiro[cyclopentane-1,3'-[3H]indol]-4'-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]-1H-indol-7-yl]methanesulfonamide Hydrochloride (CAS 500140-36-3)
Functional Analogs in Agrochemicals
Sulfonylurea Herbicides
| Compound | Molecular Formula | Key Substituents | Application |
|---|---|---|---|
| Triflusulfuron Methyl Ester | C₁₅H₁₅F₃N₆O₆S | Trifluoroethoxy-triazine | Herbicide (Brassicaceae control) |
| Metsulfuron Methyl Ester | C₁₄H₁₅N₅O₆S | Methoxy-methyl-triazine | Broadleaf weed control |
- Comparison: Unlike (2,2-Dimethylcyclopropyl)methanesulfonamide, these herbicides utilize triazine-aminocarbonyl-sulfonyl motifs for acetolactate synthase (ALS) inhibition. The cyclopropane group in the target compound may reduce metabolic degradation compared to triazine-based systems .
Research Findings and Trends
- Synthetic Methods : Early methanesulfonamide synthesis (e.g., via methanesulfonyl chloride and amines ) contrasts with modern techniques for cyclopropane derivatives, which often employ transition-metal-catalyzed cyclopropanation .
- Biological Activity : Cyclopropane rings enhance metabolic stability in drug candidates, as seen in CAS 500140-36-3 , while fluorinated variants (e.g., CAS 1955548-58-9) improve bioavailability .
- Agrochemical Relevance : Sulfonamide herbicides prioritize substituent electronic effects (e.g., trifluoroethoxy groups in triflusulfuron) over steric bulk, unlike pharmaceutical analogs .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|
| (2,2-Dimethylcyclopropyl)methanesulfonamide | C₇H₁₃NO₂S | 175.25 (estimated) | 2,2-Dimethylcyclopropyl | Pharmaceutical intermediate |
| (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride | C₅H₇ClF₂O₂S | 204.62 | Difluoro-methylcyclopropyl | Synthetic intermediate |
| 4′-[1-Hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide HCl | C₁₂H₂₀N₂O₃S·HCl | 308.83 | Phenyl-isopropylaminoethyl | β-adrenergic agonist |
| Triflusulfuron Methyl Ester | C₁₅H₁₅F₃N₆O₆S | 440.37 | Trifluoroethoxy-triazine | Herbicide |
Biological Activity
(2,2-Dimethylcyclopropyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₆H₁₃N₁O₂S
- Molecular Weight : 159.25 g/mol
- IUPAC Name : (2,2-Dimethylcyclopropyl)methanesulfonamide
The biological activity of (2,2-Dimethylcyclopropyl)methanesulfonamide primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. By inhibiting this enzyme, the compound disrupts bacterial growth and replication.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that (2,2-Dimethylcyclopropyl)methanesulfonamide exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for bacterial folate synthesis.
-
Anti-inflammatory Effects :
- Preliminary research suggests that this compound may possess anti-inflammatory properties. It has been tested in vitro for its ability to inhibit pro-inflammatory cytokines, which play a critical role in inflammatory responses.
-
Enzyme Inhibition :
- The compound has been observed to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible reaction between carbon dioxide and water to bicarbonate and protons. This inhibition can affect various physiological processes including acid-base balance and fluid secretion.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (2,2-Dimethylcyclopropyl)methanesulfonamide involved testing against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antibiotic agent.
Case Study 2: Anti-inflammatory Activity
In vitro studies using human monocyte-derived macrophages revealed that treatment with (2,2-Dimethylcyclopropyl)methanesulfonamide reduced the production of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 32 µg/mL | |
| MIC against E. coli: 64 µg/mL | ||
| Anti-inflammatory | Reduced TNF-α production | |
| Reduced IL-6 production |
Table 2: Comparison with Other Sulfonamides
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| (2,2-Dimethylcyclopropyl)methanesulfonamide | Moderate | Present |
| Sulfamethoxazole | High | Low |
| Sulfadiazine | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
